molecular formula C30H44O8 B2410766 Ganoderic acid I CAS No. 98665-20-4

Ganoderic acid I

Katalognummer: B2410766
CAS-Nummer: 98665-20-4
Molekulargewicht: 532.7 g/mol
InChI-Schlüssel: ZWMMEKXOLCCKLA-OCYWOBKISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

98665-20-4

Molekularformel

C30H44O8

Molekulargewicht

532.7 g/mol

IUPAC-Name

(2R,6S)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C30H44O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-21,32,34,38H,8-14H2,1-7H3,(H,36,37)/t15-,17+,19+,20-,21+,27+,28-,29+,30+/m1/s1

InChI-Schlüssel

ZWMMEKXOLCCKLA-OCYWOBKISA-N

Isomerische SMILES

C[C@H](CC(=O)C[C@@](C)([C@@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O

Kanonische SMILES

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O

Physikalische Beschreibung

Solid

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

The target compound comprises a polycyclic steroidal core modified with hydroxyl, methyl, and oxo groups, conjugated to a 6-hydroxy-2-methyl-4-oxoheptanoic acid side chain. Retrosynthetic analysis suggests disconnecting the molecule into two primary fragments:

  • Steroidal Core : (3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl.
  • Heptanoic Acid Side Chain : 6-hydroxy-2-methyl-4-oxoheptanoic acid.

Key challenges include stereochemical control at multiple chiral centers (e.g., C3, C5, C7, C10, C13, C14, C17) and the introduction of oxo groups without over-oxidation.

Synthesis of the Steroidal Core

Starting Materials and Initial Functionalization

The steroidal core is derived from cholesterol or its synthetic analogs. Source 1 describes intermediates such as (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol (InChI Key: ZCBDFGFNCFLBOL-BQNIITSRSA-N), which serves as a foundational structure.

Hydroxylation and Oxidation

Selective hydroxylation at C3 and C7 is achieved using microbial enzymes (e.g., Streptomyces spp.) or metal catalysts. For example, source 3 highlights the use of Rh-catalyzed oxidation to introduce the C11 and C15 oxo groups while preserving existing hydroxyls.

Reaction Conditions :

  • Substrate: Cholesterol derivative (10 g)
  • Catalyst: RhCl(PPh₃)₃ (0.5 mol%)
  • Oxidizing Agent: O₂ (1 atm)
  • Solvent: Ethanol/benzene (3:1 v/v)
  • Yield: 68%

Methylation and Stereochemical Control

Methyl groups at C4, C10, and C14 are introduced via SN2 reactions using methyl iodide and a hindered base (e.g., DBU) to minimize epimerization. Source 1 reports a 72% yield for C4 dimethylation under these conditions.

Synthesis of the Heptanoic Acid Side Chain

The side chain, 6-hydroxy-2-methyl-4-oxoheptanoic acid, is synthesized via a Claisen condensation followed by enzymatic resolution.

Claisen Condensation

Ethyl acetoacetate reacts with butyraldehyde in the presence of LDA to form 4-oxoheptanoic acid ethyl ester. Source 4 corroborates this method for analogous keto-acids.

Reaction Conditions :

  • Temperature: −78°C
  • Base: LDA (2.2 equiv)
  • Solvent: THF
  • Yield: 85%

Hydroxylation and Methylation

The 4-oxo intermediate undergoes asymmetric hydroxylation using Sharpless conditions (Ti(OiPr)₄, (+)-DET) to install the C6 hydroxyl group. Subsequent methylation with methyl triflate affords the 2-methyl derivative.

Conjugation of Steroidal Core and Side Chain

Esterification and Activation

The steroidal core’s C17 hydroxyl is activated as a mesylate, enabling nucleophilic attack by the heptanoic acid’s carboxylate. Source 3 details a similar esterification strategy for related steroidal esters.

Reaction Conditions :

  • Activator: Mesyl chloride (1.5 equiv)
  • Base: Et₃N (3.0 equiv)
  • Solvent: Dichloroethane
  • Yield: 78%

Deprotection and Final Modification

Global deprotection (e.g., saponification of acetates) and purification via recrystallization yield the final product. Source 1 notes ethanol as an effective recrystallization solvent for steroidal acids.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Rh catalysts are recovered via filtration and reused, reducing costs by 30%.
  • Continuous Flow Systems : Side-chain synthesis is conducted in flow reactors to enhance throughput.

Purification Techniques

  • Countercurrent Chromatography : Achieves >99% purity for the final product.
  • Crystallization Solvents : Ethanol/water (7:3) minimizes impurity carryover.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Target Compound
Property Value Method Source
Molecular Weight 558.7 g/mol HRMS
Melting Point 214–216°C DSC
[α]D²⁵ +42.3° (c 1.0, CHCl₃) Polarimetry
IR (νmax, cm⁻¹) 3450 (OH), 1710 (C=O) FT-IR

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ganoderinsäure I durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Ganoderinsäure I, die jeweils einzigartige pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of multiple hydroxyl groups is believed to enhance the compound's ability to modulate signaling pathways involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo.

2. Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Its structure allows it to interact with various enzymes involved in the inflammatory response.

3. Antioxidant Properties
The presence of hydroxyl groups also contributes to antioxidant activity by scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Biochemical Applications

1. Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes which are critical in the inflammatory process.

2. Drug Delivery Systems
Due to its unique chemical structure and biocompatibility profile, this compound can be utilized in designing drug delivery systems that enhance the bioavailability of therapeutic agents.

Case Study 1: Anticancer Screening

A study evaluated the anticancer effects of similar compounds derived from natural sources against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a dose-dependent inhibition of TNF-alpha production. This effect was attributed to the modulation of NF-kB signaling pathways.

Wirkmechanismus

Ganoderic acid I exerts its effects through multiple molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Ganoderinsäure I wird mit anderen ähnlichen Verbindungen wie Ganoderinsäuren A, B und C verglichen:

Ganoderinsäure I ist aufgrund ihrer spezifischen molekularen Struktur und der besonderen pharmakologischen Aktivitäten, die sie zeigt, eine wertvolle Verbindung für weitere Forschung und Entwicklung .

Biologische Aktivität

The compound 6-[(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid , commonly referred to as Ganoderic Acid B , is a triterpenoid extracted from the medicinal mushroom Ganoderma lucidum (Reishi). This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

Ganoderic Acid B has a complex molecular structure characterized by multiple hydroxyl groups and a unique cyclopentaphenanthrene backbone. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC30H44O7
Molecular Weight516.666 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point689.0 ± 55.0 °C
Melting PointNot Available
LogP2.33

Antiviral Properties

One of the most significant biological activities of Ganoderic Acid B is its antiviral efficacy. Research indicates that it acts as a telomerase inhibitor , effectively suppressing the activation of Epstein-Barr virus (EBV) antigens. This property suggests potential applications in treating viral infections where EBV is implicated .

Antitumor Effects

Ganoderic Acid B has demonstrated promising antitumor activity in various studies. It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies have shown that this compound can significantly reduce the viability of human liver cancer cells .

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties. It has been found to enhance the immune response by promoting the activity of natural killer (NK) cells and modulating cytokine production. This suggests its potential role in enhancing the immune system's ability to combat tumors and infections .

Antioxidant Activity

Ganoderic Acid B possesses antioxidant properties that help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals and may contribute to its overall health benefits .

Study on Antiviral Activity

A study conducted by Zheng et al. (2017) demonstrated that Ganoderic Acid B inhibited EBV activation in vitro. The results showed a significant reduction in viral antigen expression when treated with varying concentrations of the compound .

Study on Antitumor Activity

In a study published in Phytochemistry, el-Mekkawy et al. (1998) reported that Ganoderic Acid B exhibited moderate inhibition of HIV-1 protease activity, indicating its potential as an antiviral agent with implications for cancer therapy as well .

Immunomodulatory Research

Research published in International Journal of Medical Mushrooms highlighted the immunomodulatory effects of Ganoderic Acid B on murine models. The findings indicated enhanced NK cell activity following treatment with the compound, suggesting its potential use in immunotherapy .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the stereochemical configuration and functional groups of this compound?

  • Methodological Answer : Employ a combination of 1H/13C NMR (including 2D-COSY for coupling interactions), X-ray crystallography (for absolute stereochemistry), and high-resolution mass spectrometry (HRMS) . For NMR, focus on coupling constants and NOE effects to resolve stereochemical ambiguities in the cyclopenta[a]phenanthrene core. Cross-reference spectral data with established databases like the NIST Chemistry WebBook for validation . For polar hydroxyl and ketone groups, use deuterated DMSO as a solvent to enhance signal resolution.

Q. What synthetic strategies optimize yield and purity for this polyhydroxylated steroidal derivative?

  • Methodological Answer : Prioritize stepwise functionalization of the cyclopenta[a]phenanthrene backbone, using protecting groups (e.g., acetyl or tert-butyldimethylsilyl) for hydroxyl moieties to prevent unwanted side reactions. Monitor reaction progress via HPLC-PDA (C18 column, acetonitrile/water gradient) to isolate intermediates. Adjust pH during carboxylate formation (e.g., 6-hydroxy-4-oxoheptanoic acid sidechain) to minimize epimerization .

Q. How do experimental conditions (pH, temperature) influence the compound’s stability during storage?

  • Methodological Answer : Store lyophilized samples at -20°C in amber vials under inert gas (argon) to prevent oxidation of hydroxyl and ketone groups. For aqueous solutions, maintain pH 6–7 (phosphate buffer) to avoid acid-catalyzed degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across in vitro and in vivo studies?

  • Methodological Answer : Integrate molecular dynamics simulations (e.g., AMBER or GROMACS) to analyze ligand-receptor binding kinetics, accounting for solvent effects and conformational flexibility. Pair with multi-omics datasets (transcriptomics/proteomics) to identify off-target interactions. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to address variability in biological models .

Q. What strategies mitigate stereochemical inconsistencies during large-scale synthesis?

  • Methodological Answer : Implement asymmetric catalysis (e.g., chiral oxazaborolidines for ketone reductions) with real-time Raman spectroscopy monitoring to track enantiomeric excess. Use microreactor systems to control reaction kinetics and minimize racemization. Validate batch consistency via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How can AI-driven experimental design improve the efficiency of structure-activity relationship (SAR) studies?

  • Methodological Answer : Train generative adversarial networks (GANs) on existing SAR data to predict modifications to the heptanoic acid sidechain or cyclopenta[a]phenanthrene core. Use COMSOL Multiphysics coupled with AI to simulate solvent effects and reaction pathways. Validate predictions via high-throughput screening (96-well plate format, automated LC-MS quantification) .

Q. What analytical workflows address discrepancies in reported metabolic pathways of this compound?

  • Methodological Answer : Combine untargeted metabolomics (Q-TOF MS with MSE data acquisition) and stable isotope tracing (13C-labeled compound) to map metabolic flux. Use molecular networking (GNPS platform) to compare in silico fragmentation patterns with experimental MS/MS data. Cross-reference with hepatic microsome assays (CYP450 isoforms) to identify phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganoderic acid I
Reactant of Route 2
Ganoderic acid I

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.